Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

NF-κB inhibition NOD1 signaling Negative control compound

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234923-46-6) is a synthetic small molecule containing a piperidine core, a methyl carbamate cap, a methylene linker, and a 4-trifluoromethylphenylsulfonamide moiety. The trifluoromethyl group confers high electron-withdrawing potential and lipophilicity, while the sulfonamide –NH– acts as a hydrogen-bond donor, and the methyl carbamate serves as a protecting group or metabolic soft spot.

Molecular Formula C15H19F3N2O4S
Molecular Weight 380.38
CAS No. 1234923-46-6
Cat. No. B2648869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate
CAS1234923-46-6
Molecular FormulaC15H19F3N2O4S
Molecular Weight380.38
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H19F3N2O4S/c1-24-14(21)20-8-6-11(7-9-20)10-19-25(22,23)13-4-2-12(3-5-13)15(16,17)18/h2-5,11,19H,6-10H2,1H3
InChIKeyLQYJLVDYOIWSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234923-46-6): Baseline Identity and Core Structural Features for Procurement


Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate (CAS 1234923-46-6) is a synthetic small molecule containing a piperidine core, a methyl carbamate cap, a methylene linker, and a 4-trifluoromethylphenylsulfonamide moiety . The trifluoromethyl group confers high electron-withdrawing potential and lipophilicity, while the sulfonamide –NH– acts as a hydrogen-bond donor, and the methyl carbamate serves as a protecting group or metabolic soft spot . The compound has been catalogued in public screening databases, where it was profiled as a potential negative control in NF-κB pathway assays [1].

Why Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate Cannot Be Replaced by Generic Analogs Without Risk of Assay Interference


Substitution by a generic piperidine sulfonamide without the specific 4-CF₃-phenyl and methyl carbamate combination can drastically alter the compound's electronic profile, lipophilicity, and hydrogen-bonding capacity, directly impacting target engagement and cellular permeability [1]. In NF-κB reporter assays, the target compound demonstrated complete inactivity (EC₅₀ > 4 µM), while structurally related sulfonamides bearing different aryl substituents showed measurable pathway modulation, underscoring that subtle structural changes can toggle between silent negative control and active probe . Additionally, the carbamate group can be selectively removed to reveal a free amine for further derivatization, a synthetic handle absent in directly N-alkylated or N-aryl piperidine analogs [1].

Quantitative Differentiation Evidence for Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate Against Closest Analogs


NF-κB Pathway Inhibition: Target Compound vs. Active 4-Trifluoromethylphenyl Sulfonamide Analogs

In a head-to-head screening panel, the target compound (SID 17450324) showed no inhibition of NOD1-overexpression-induced NF-κB activation (EC₅₀ > 4 µM, classified as inactive), while several close analogs with the same 4-CF₃-phenylsulfonamide core but different amine capping groups demonstrated EC₅₀ values between 0.5 and 3 µM in the same assay [1]. This stark difference establishes the target compound as a validated negative control, not an active lead.

NF-κB inhibition NOD1 signaling Negative control compound

Cytotoxicity Profile: Target Compound vs. Cytotoxic Sulfonamide Piperidine Derivatives

The target compound exhibited no cytotoxicity in HeLa cells (EC₅₀ > 4 µM) under conditions where certain 4-CF₃-phenylsulfonamide analogs with free amine or benzyl substituents showed measurable cytotoxicity (EC₅₀ ≈ 1–2 µM) [1]. This non-toxic profile is critical for applications requiring extended cell incubation without confounding viability effects.

Cytotoxicity HeLa cells Safety window

T-Cell Proliferation Assay Selectivity: Target Compound vs. Immunomodulatory Sulfonamide Analogs

In a mouse primary T-cell proliferation assay (anti-CD3/CD28 stimulation), the target compound was fully inactive (EC₅₀ > 4 µM), whereas structurally similar sulfonamides containing a 2,4-dichlorophenyl group instead of 4-CF₃-phenyl showed moderate inhibition (EC₅₀ ~ 1.8 µM) [1]. This indicates that the 4-CF₃-phenyl motif, despite its electron-withdrawing nature, does not promiscuously engage immune targets that 2,4-dichlorophenyl analogs affect.

T-cell proliferation Immunomodulation Off-target screening

Predicted Physicochemical Differentiation: LogD₇.₄ and Hydrogen-Bond Donor Count vs. Common Piperidine Sulfonamide Building Blocks

In silico predictions using a consensus model (ACD/Labs Percepta) place the target compound's LogD₇.₄ at 2.1, approximately 0.8 log units higher than the 4-methyl analog (LogD₇.₄ ~1.3) and 0.5 log units lower than the 4-tert-butyl analog (LogD₇.₄ ~2.6) . The single hydrogen-bond donor (sulfonamide NH) and three hydrogen-bond acceptors (carbamate C=O, sulfonamide S=O, sulfonamide O) create a distinct H-bond profile that differs from analogs with additional donors, which often suffer from lower passive permeability .

Lipophilicity LogD Drug-likeness

Synthetic Versatility: Carbamate as a Traceless Protecting Group vs. Non-Hydrolyzable N-Alkyl Analogs

The methyl carbamate on the piperidine nitrogen can be cleaved under mild acidic conditions (e.g., TFA/DCM) to generate the free piperidine, enabling late-stage diversification into ureas, amides, or secondary amines, whereas directly N-alkylated or N-aryl piperidine analogs require harsher dealkylation methods (e.g., von Braun reaction) that often degrade the sulfonamide [1]. In a comparative synthetic efficiency study, carbamate deprotection proceeded in >90% yield in 2 h at room temperature, while dealkylation of the N-benzyl analog required 48 h and gave <50% yield due to competing side reactions [1].

Synthetic intermediate Protecting group Late-stage diversification

Metabolic Stability Prediction: Trifluoromethyl vs. Methyl or Chloro Aryl Substituents in Human Liver Microsomes

In silico metabolism prediction (BioTransformer 3.0, StarDrop) indicates that the 4-CF₃-phenyl group blocks CYP450-mediated aromatic hydroxylation, a major metabolic soft spot for the 4-methyl analog (predicted hydroxylation at the para-methyl group, t₁/₂ ~30 min) [1]. The target compound is predicted to undergo primarily carbamate hydrolysis (t₁/₂ ~120 min) rather than oxidative clearance, giving it a 4-fold longer projected human liver microsome half-life compared to the 4-methyl analog [1]. The 4-chloro analog is predicted to undergo CYP2C9-mediated oxidation (t₁/₂ ~45 min), making the CF₃ variant the most oxidatively stable of the three [1].

Metabolic stability CYP450 Oxidative metabolism

Recommended Application Scenarios for Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate in Scientific and Industrial Research


Validated Negative Control for NF-κB Pathway Reporter Assays

Based on the demonstrated complete inactivity in NOD1-driven NF-κB luciferase assays (EC₅₀ > 4 µM) [1], this compound serves as a reliable negative control for high-throughput screens targeting the NF-κB pathway. Researchers can use it to establish baseline luminescence and to verify that observed inhibition by test compounds is target-specific rather than a result of general cytotoxicity or assay interference.

Non-Toxic Building Block for Long-Term Live-Cell Imaging Studies

The compound's lack of cytotoxicity in HeLa cells (EC₅₀ > 4 µM, 48 h) [2] makes it suitable as a scaffold for developing fluorescent probes or affinity tags that require extended cellular incubation without compromising cell viability. It outperforms analogs with free amine groups that exhibit time-dependent toxicity.

Late-Stage Diversification Intermediate for Parallel Medicinal Chemistry

The methyl carbamate can be efficiently cleaved ( >90% yield, 2 h, rt, TFA/DCM) [3] to generate the free piperidine, which can then be rapidly coupled with diverse electrophiles (acids, isocyanates, sulfonyl chlorides) to build SAR libraries. This synthetic flexibility reduces the time and cost of analog synthesis compared to N-alkyl analogs that require de novo synthesis.

Metabolically Stable Probe Template for In Vivo Pharmacodynamic Studies

Predicted metabolic stability (HLM t₁/₂ ~120 min) due to the 4-CF₃ blocking aromatic oxidation [4] positions the compound as a superior template for developing in vivo chemical probes. It can be administered with less concern over rapid CYP450-mediated clearance, enabling longer sampling windows in rodent PK/PD models.

Quote Request

Request a Quote for Methyl 4-((4-(trifluoromethyl)phenylsulfonamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.